Methyl 2-undecynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl undec-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUZOJRRZPRXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147017 | |
| Record name | Methyl 2-undecynoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid; Powerful, waxy, green, floral aroma | |
| Record name | Methyl 2-undecynoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl 2-undecynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 2-undecynoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 2-undecynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.915-0.921 (20°) | |
| Record name | Methyl 2-undecynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10522-18-6 | |
| Record name | Methyl 2-undecynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-undecynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-undecynoate | |
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| Record name | Methyl 2-undecynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-UNDECYNOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9OPD17EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 2-undecynoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Context Within Acetylenic Fatty Acid Ester Chemistry
Methyl 2-undecynoate is a notable example of an acetylenic fatty acid ester, a class of compounds characterized by the presence of a carbon-carbon triple bond within a fatty acid ester structure. This feature imparts distinct reactivity compared to their saturated and unsaturated (alkene) counterparts. The acetylenic bond is a region of high electron density, making it susceptible to a variety of chemical transformations.
In the broader context of lipid chemistry, the introduction of a triple bond into a fatty acid chain opens up avenues for creating novel molecular architectures. For instance, acetylenic fatty acid esters like this compound can undergo reactions such as cycloadditions. A study from 1998 demonstrated that this compound reacts with sodium azide (B81097) in dimethylformamide to produce 1,2,3-triazole derivatives. rsc.orgresearchgate.net This highlights the utility of the alkyne group in forming heterocyclic compounds. rsc.org
Significance As a Building Block in Complex Molecular Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular structures. sigmaaldrich.com The unique chemical structure of methyl 2-undecynoate, with its reactive alkyne and ester functionalities, makes it a valuable building block in organic synthesis. ontosight.aisigmaaldrich.com
The alkyne moiety can participate in a wide range of reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net The terminal alkyne in a related compound, methyl 10-undecynoate (B13358998), is a prime candidate for such reactions. mdpi.comresearchgate.net
Heterocycle Formation: As mentioned earlier, this compound can be used to synthesize triazole derivatives. rsc.orgresearchgate.net Such heterocyclic systems are significant scaffolds in medicinal chemistry.
Oxidation and Rearrangement Reactions: The triple bond can be a site for various oxidative transformations. For example, lead tetraacetate oxidations in the presence of N-aminophthalimide can convert acetylenic fatty acid esters into 2H-azirine derivatives. researchgate.net
The ester group also offers a handle for further modifications, such as reduction to an alcohol or hydrolysis to a carboxylic acid, thereby increasing the synthetic versatility of the molecule. This dual functionality allows chemists to strategically incorporate the undecanoate chain into larger, more complex target molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai
Role in Sustainable and Renewable Chemical Feedstocks
Classical and Contemporary Esterification Strategies
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2-undecynoic acid.
A primary and classical method for this transformation is the Fischer-Speier esterification . urjc.es This acid-catalyzed reaction involves heating the carboxylic acid (2-undecynoic acid) with an excess of methanol (B129727), which acts as both the solvent and the reactant. researchgate.net A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and activating it for nucleophilic attack by methanol. mdpi.com
The reaction is a reversible equilibrium process. acs.org To drive the reaction toward the formation of the methyl ester product, Le Châtelier's principle is exploited. acs.org This is accomplished either by using a large excess of methanol or by removing the water formed as a byproduct, for instance, through azeotropic distillation or the use of molecular sieves. mdpi.com The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester. mdpi.com While this method is straightforward, alternative strategies can involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative like an acid chloride, though direct esterification remains a common and atom-economical approach. rsc.org
Functionalization of the Alkyne Moiety
The carbon-carbon triple bond in this compound is the key site for a multitude of chemical transformations, allowing for the introduction of new carbon chains or heteroatoms.
The activated alkyne of this compound is susceptible to various reactions that form new carbon-carbon bonds, a cornerstone of molecular construction. numberanalytics.com
One significant strategy is the Michael addition , where a nucleophile adds to the β-carbon of the α,β-alkynoate system. thieme-connect.comresearchgate.net This 1,4-conjugate addition is a powerful tool for creating complex structures. nih.gov For example, the anion of methyl (E)-3-methoxy-4-methoxycarbonylbut-2-enoate can react with methyl alkynoates in a tandem Michael addition-Dieckmann cyclization sequence to produce highly substituted benzene-1,3-diols in a single pot. thieme-connect.comresearchgate.net This reaction highlights the ability to form multiple C-C bonds and a new ring system in one concerted process.
Another powerful method for C-C bond formation is the transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters. mdpi.comacs.org This reaction involves the cyclization of three alkyne molecules to form a substituted benzene (B151609) ring. mdpi.com For instance, methyl 10-undecynoate, a positional isomer of this compound, has been used to synthesize novel biobased aromatic triols through this methodology, demonstrating the potential to construct complex aromatic cores from simple fatty acid derivatives. acs.org
Furthermore, tandem reactions involving radical addition and cyclization can create new C-C bonds. For example, a metal-free tandem acylation/cyclization of alkynoates with aldehydes has been developed to synthesize 3-acyl-4-arylcoumarins, a process that involves the formation of two new C-C bonds simultaneously through the addition of an acyl radical to the alkyne followed by C-H functionalization. acs.org
The alkyne moiety readily participates in reactions that introduce heteroatoms such as sulfur, silicon, or halogens. These reactions are crucial for modifying the electronic and physical properties of the molecule.
Thiol-yne reactions , a form of conjugate addition, involve the addition of a thiol to the activated alkyne. nih.gov This reaction is highly efficient for creating vinyl sulfides. The nucleophilic addition of thiols to electron-deficient alkynes like this compound is a well-established method for C-S bond formation. rsc.org The process can be catalyzed and often proceeds with high regio- and stereoselectivity.
Hydrosilylation represents another key functionalization, introducing a silicon-containing group across the triple bond. The hydrosilylation of methyl 10-undecynoate on porous silicon surfaces has been demonstrated, where surface-bound silicon hydride groups react with the alkyne in the presence of a Lewis acid catalyst like ethylaluminum dichloride (EtAlCl₂). google.comgoogle.com This method covalently binds the molecule to the surface via a silicon-carbon bond. google.com A related strategy, hydrosilylation-oxidation, can be used to selectively install oxygen functionality, converting internal alkynes into α-hydroxy ketones. nih.gov
Additionally, iodosulfenylation can be used to introduce both a sulfur and an iodine atom across the triple bond. This reaction proceeds via the generation of a thiyl radical, which adds to the alkyne to form a vinyl radical, followed by C-I coupling to yield a trisubstituted alkene. rsc.org
Strategies for Carbon-Carbon Bond Formation
Derivatization for Tailored Molecular Architectures
This compound is an exemplary starting material for building complex molecules, including heterocyclic systems and intermediates bearing multiple functional groups.
The reactivity of the alkyne in this compound makes it an ideal substrate for cycloaddition reactions to form a wide variety of heterocycles, which are core structures in many biologically active compounds. mdpi.com
A prominent example is the synthesis of 1,2,3-triazoles . This compound reacts with sodium azide (B81097) in dimethylformamide to afford the corresponding 1,2,3-triazole derivative. rsc.orgnih.gov This transformation is a classic example of a Huisgen 1,3-dipolar cycloaddition, often facilitated by copper(I) catalysis in what is known as a "click" reaction, providing a highly efficient route to this important class of heterocyles. acs.orgmdpi.com
Alkynoates are also precursors to coumarins . An electrochemical oxidative cyclization of alkynoates with disulfides has been shown to produce sulfur-substituted coumarins. rsc.org Another route involves a metal-free tandem oxidative acylation/cyclization between alkynoates and aldehydes to yield 3-acyl-4-arylcoumarins. acs.org
| Heterocycle Class | Reactants with Alkynoate | Key Reaction Type |
| 1,2,3-Triazole | Sodium Azide | 1,3-Dipolar Cycloaddition rsc.org |
| Coumarin | Aldehydes or Disulfides | Tandem Acylation/Cyclization rsc.orgacs.org |
| Thiophene | Methyl Ketones, Sulfur | Iodine-catalyzed Cyclization rsc.org |
| Indole | Acetanilides | Rhodium-catalyzed Coupling dovepress.com |
This compound can be transformed into complex acyclic and cyclic molecules possessing multiple functional groups, which are valuable intermediates for further synthetic elaboration.
A powerful one-pot reaction involves the Michael addition-Dieckmann cyclization sequence. thieme-connect.comresearchgate.net The reaction between a methyl alkynoate and the anion of methyl (E)-3-methoxy-4-methoxycarbonylbut-2-enoate generates monomethylated trisubstituted resorcinol (B1680541) derivatives. thieme-connect.com This process creates a polyfunctionalized aromatic ring with hydroxyl and ester groups, which served as a key intermediate in the total synthesis of the fungal metabolite nidulol. thieme-connect.comresearchgate.net
Selective oxidation of the alkyne is another route to polyfunctionalized products. The hydrosilylation-oxidation of internal alkynes provides a strategy for the chemo- and regioselective synthesis of β-hydroxy ketones or, with further reduction, 1,3-diols. nih.gov This two-step process effectively transforms the alkyne into two new functional groups, demonstrating a controlled method for installing complex oxygenation patterns. nih.gov
Transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters, such as methyl 10-undecynoate, followed by reduction of the ester groups, yields 1,3,5-trisubstituted aromatic triols. acs.org These polyfunctional molecules have been used as crosslinkers in the synthesis of segmented polyurethanes, showcasing the conversion of a simple fatty acid derivative into a key monomer for polymer science. acs.orgdokumen.pub
Click Chemistry Methodologies
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them highly efficient for chemical synthesis. The alkyne functionality in this compound is an ideal handle for several click reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgfishersci.no This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition. fishersci.ca The thermal process often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version proceeds efficiently at room temperature to yield the 1,4-isomer exclusively. fishersci.noamericanelements.com
The mechanism is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne. wikipedia.org While this compound is an internal alkyne, related terminal alkynes like methyl 10-undecynoate readily undergo this reaction. Research has shown that acetylenic fatty acid esters, such as this compound, can react with sodium azide to form the corresponding triazole derivatives. americanelements.com The catalytic cycle, supported by density functional theory (DFT) calculations, involves the coordination of the Cu(I) ion to the alkyne, which increases the acidity of the terminal proton and facilitates the formation of the copper acetylide. wikipedia.orgfishersci.ca An azide then coordinates to a dicopper-acetylide intermediate, forming a six-membered copper metallacycle. fishersci.cawikipedia.org This intermediate undergoes ring contraction and subsequent protonolysis to release the stable triazole product and regenerate the active Cu(I) catalyst. fishersci.ca The active catalyst can be generated in situ from Cu(II) salts, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. fishersci.caciteab.com
Thiol-Yne Additions and Related Processes
The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across an alkyne, yielding a vinyl sulfide (B99878). fishersci.com This transformation can proceed through either radical or metal-catalyzed pathways, offering access to different products.
The radical-mediated thiol-yne coupling is a robust process, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). fishersci.comnih.gov The reaction proceeds via an anti-Markovnikov addition of a thiyl radical to the alkyne, forming a vinyl radical intermediate. fishersci.com This intermediate then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the vinyl sulfide product. nih.gov For terminal alkynes, this first addition is rapid, and a second thiol addition can occur, yielding a 1,2-dithioether. nih.gov Studies on alkyne-derivatized fatty acids have shown that terminal alkynes react faster than internal ones. nih.govamericanelements.com The reaction can produce a mixture of (E/Z)-alkenes in the initial mono-addition step. fishersci.com
Alternatively, the hydrothiolation can be promoted by transition metals. For instance, copper nanoparticles supported on titanium dioxide have been shown to catalyze the addition of thiols to activated alkynes like methyl propiolate. nih.govwikidata.org This method demonstrates high regio- and stereoselectivity, favoring the formation of the anti-Markovnikov Z-vinyl sulfide. nih.govwikidata.org
A comparative table of thiol-yne reaction conditions is presented below.
| Pathway | Initiator/Catalyst | Key Features | Typical Product(s) | Reference |
|---|---|---|---|---|
| Radical | UV Light / Photoinitiator (e.g., DMPA), AIBN, Triethylborane | Anti-Markovnikov addition; Chain mechanism; Can lead to double addition. | (E/Z)-alkenyl sulfide; 1,2-dithioether | nih.gov, fishersci.com |
| Metal-Catalyzed | CuNPs/TiO2, Rhodium complexes, Gold complexes | High regio- and stereoselectivity possible; Milder conditions. | Z-vinyl sulfide (with activated alkynes) | fishersci.com, nih.gov, wikidata.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free click reaction. The driving force for this transformation is the high ring strain of a cycloalkyne, typically a derivative of cyclooctyne, which allows it to react readily with azides without the need for a metal catalyst. mims.com This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
In this reaction, a derivative of this compound would first need to be converted into an azide. This azido-functionalized fatty acid ester could then react with a strained cycloalkyne, such as (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). fishersci.se The reaction mechanism is a concerted [3+2] cycloaddition, where the azide reacts with the strained triple bond to form a stable triazole linkage. mims.comeasychem.org The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne used. mims.com This methodology has been successfully applied to modify polymers containing azide functionalities. fishersci.sescribd.com
Radical Reaction Pathways
The alkyne group in this compound is also susceptible to attack by radicals, initiating a range of transformations. These reactions are typically started by the decomposition of a radical initiator, which generates a highly reactive species with an unpaired electron.
Free Radical Initiated Transformations
Free radical reactions involving this compound can be initiated by thermal or photochemical decomposition of radical initiators. nih.gov Common initiators include peroxides like benzoyl peroxide (BPO) and azo compounds such as 2,2′-azobisisobutyronitrile (AIBN). atamankimya.comwikipedia.org These molecules decompose under heat or light to generate free radicals. wikipedia.org For example, AIBN eliminates nitrogen gas upon decomposition to produce two 2-cyanoprop-2-yl radicals. wikipedia.org
These initiators are chosen based on factors like their decomposition temperature and solubility in the reaction medium. wikipedia.org
| Initiator | Typical Decomposition Temperature | Solubility | Reference |
|---|---|---|---|
| Benzoyl Peroxide (BPO) | > 90 °C | Organic Solvents | atamankimya.com, wikipedia.org |
| Azobisisobutyronitrile (AIBN) | > 65 °C | Organic Solvents | wikipedia.org, wikipedia.org |
An example of a free radical initiated transformation is the thiol-yne reaction discussed previously, where a thiyl radical adds across the alkyne. nih.gov Another significant application is free-radical grafting or polymerization, where the radical addition to the alkyne can initiate the formation of a polymer chain. atamankimya.comuni.lu
Radical Cyclization Dynamics
Radical cyclization is a powerful method for constructing cyclic molecules. fishersci.ca In this process, a radical is generated within a molecule that also contains an unsaturated functional group, such as the alkyne in this compound. The radical can then add intramolecularly to the alkyne, forming a new ring.
For this to occur with a derivative of this compound, the molecule would need to be appropriately designed with a radical precursor (e.g., a halide atom) at a suitable position along the fatty acid chain. The reaction is often initiated by a radical initiator system like AIBN with a hydrogen atom donor such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). nih.govchemimpex.com The dynamics of the cyclization, particularly the regioselectivity (e.g., exo vs. endo cyclization), are governed by stereoelectronic factors as described by Baldwin's rules. Reductive cyclizations mediated by reagents like samarium(II) iodide (SmI₂) can also be used to generate ketyl radicals from ester groups, which can then undergo intramolecular addition to a pendant alkene. citeab.com Such cascade reactions provide a stereocontrolled route to complex cyclic products. fishersci.caciteab.com
Catalytic Oxidation and Rearrangement Processes
Catalytic methods provide powerful tools for the functionalization of alkynes. In the context of this compound, oxidation and rearrangement reactions represent key transformations.
Wacker-Type Oxidation Analogues
The Wacker process, traditionally known for the oxidation of terminal alkenes to methyl ketones, has analogues that can be applied to internal alkynes like this compound. libretexts.orgwikipedia.orgnumberanalytics.com The oxidation of internal alkynes does not yield a single ketone but rather leads to the formation of 1,2-dicarbonyl compounds.
Research has demonstrated an efficient Wacker-type oxidation of various alkynes, including dialkylalkynes, to produce 1,2-diketones. organic-chemistry.orgacs.org This transformation is typically catalyzed by a palladium(II) salt, such as palladium(II) bromide, in conjunction with a copper(II) co-catalyst like copper(II) bromide, using molecular oxygen as the terminal oxidant. organic-chemistry.orgacs.org The reaction is performed in a solvent system containing water, which has been shown through mechanistic studies to be the source of both oxygen atoms in the final diketone product. organic-chemistry.org
The general mechanism, adapted from the classical Wacker process for alkenes, involves the following key steps:
Coordination: The alkyne coordinates to the palladium(II) center.
Nucleophilic Attack: A water molecule attacks the coordinated alkyne. For an internal, unsymmetrical alkyne like this compound, this can occur at either of the two sp-hybridized carbons, leading to two different vinylpalladium intermediates.
Reductive Elimination/Further Oxidation: Subsequent steps involving tautomerization and further oxidation lead to the 1,2-diketone. The palladium(0) that is formed is reoxidized to palladium(II) by the copper(II) salt, which is in turn regenerated by molecular oxygen, thus completing the catalytic cycle. organic-chemistry.org
This method offers a significant advantage over classical strong oxidants (e.g., permanganate (B83412) or ozone) as it proceeds under milder, neutral conditions and exhibits high efficiency. organic-chemistry.org
Table 1: Wacker-Type Oxidation of Internal Alkynes This table is representative of the general transformation and not specific to this compound, for which specific data was not found in the search results.
| Alkyne Substrate | Catalyst System | Product | Key Finding |
|---|---|---|---|
| Dialkylalkynes | PdBr2/CuBr2, O2 | 1,2-Diketone | Demonstrates the applicability to non-terminal alkynes. organic-chemistry.orgacs.org |
| Diarylalkynes | PdBr2/CuBr2, O2 | 1,2-Diketone | High yields achieved under optimized conditions. organic-chemistry.org |
| Arylalkylalkynes | PdBr2/CuBr2, O2 | 1,2-Diketone | Tolerates a range of functional groups. organic-chemistry.org |
Claisen Rearrangement in Alkyne-Functionalized Systems
The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction. wikipedia.org While the classic example involves an allyl vinyl ether, variants of this rearrangement are highly relevant for alkyne-functionalized systems. For a substrate like this compound, the alkyne must first be converted into a suitable precursor, typically a propargyl alcohol derivative, which can then be transformed into a propargyl vinyl ether. csic.esrsc.org
The propargyl Claisen rearrangement is a acs.orgacs.org-sigmatropic transformation of a propargyl vinyl ether. rsc.org This reaction does not produce a γ,δ-unsaturated carbonyl compound directly, but instead yields a functionalized allene (B1206475). csic.esrsc.org The general transformation proceeds through a concerted, cyclic transition state, similar to the classic Claisen rearrangement. wikipedia.org
The mechanism involves:
Formation of Propargyl Vinyl Ether: The alkyne, this compound, would first need to be reduced (e.g., to the corresponding propargyl alcohol) and then reacted with a vinyl ether source to form the key propargyl vinyl ether intermediate.
acs.orgacs.org-Sigmatropic Rearrangement: Upon heating, this intermediate undergoes a concerted rearrangement through a six-membered, chair-like transition state. redalyc.org
Formation of Allene: The rearrangement results in the formation of a new carbon-carbon bond and an allenic ester.
This transformation is highly valuable as it introduces an allene functional group, which is a versatile intermediate for further synthetic manipulations. rsc.org Computational studies on aryl propargyl ethers have shown that the acs.orgacs.org-sigmatropic rearrangement is often the rate-determining step in a cascade of reactions that can lead to complex cyclic products. rsc.orgnsf.gov The precise outcome can be influenced by substituents and reaction conditions, sometimes leading to subsequent electrocyclization reactions. organic-chemistry.org
Transition Metal-Mediated Reactivity
Transition metals are pivotal in activating the triple bond of this compound, enabling a wide array of transformations. The outcome of these reactions is often dictated by the nature of the metal and its associated ligands.
Ligand-Controlled Transformations
In transition metal catalysis, ligands are not mere spectators but play a crucial role in controlling the reactivity and selectivity of the metal center. nih.govprinceton.edu The electronic and steric properties of ligands bound to a metal can profoundly influence the outcome of a catalytic reaction involving this compound.
Electronic Effects:
Electron-donating ligands (e.g., bulky phosphines, N-heterocyclic carbenes) can increase the electron density on the metal center. This can enhance the metal's ability to engage in oxidative addition and can influence the nucleophilicity or electrophilicity of coordinated substrates.
Electron-withdrawing ligands (e.g., phosphites, CO) decrease the electron density on the metal, making it more electrophilic. This can facilitate reductive elimination steps. rsc.org
Steric Effects:
The bulkiness of ligands can create a specific steric environment around the metal center. This can be used to control regioselectivity, for example, by directing a nucleophile to the less hindered carbon of the coordinated alkyne. In reactions leading to chiral products, bulky chiral ligands are essential for inducing asymmetry. researchgate.net
For instance, in a hypothetical hydroformylation or hydrogenation of this compound, the choice of phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) vs. a more basic tricyclohexylphosphine) could alter the rate and selectivity of the reaction. Ligand choice is also critical in preventing catalyst deactivation or directing the reaction down a specific pathway when multiple outcomes are possible, such as in cyclization versus oligomerization reactions. acs.org
Asymmetric Catalytic Induction
Asymmetric catalysis aims to synthesize chiral molecules with a preference for one enantiomer, a cornerstone of modern organic synthesis. ccnu.edu.cn For a prochiral substrate like this compound, transition metal catalysts equipped with chiral ligands can induce enantioselectivity in additions across the triple bond.
The fundamental principle of asymmetric induction involves the transfer of chirality from the catalyst to the substrate. acs.org This occurs within the coordination sphere of the metal, where the chiral ligand creates a diastereomeric transition state for the reaction of the two enantiotopic faces of the prochiral substrate. The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one enantiomer of the product. nih.gov
Potential asymmetric transformations of this compound include:
Asymmetric Hydrogenation: Using a chiral rhodium, ruthenium, or iridium catalyst (e.g., with BINAP or DuPhos ligands), the alkyne can be selectively hydrogenated to a chiral alkene or alkane. The chiral ligand environment dictates which face of the alkyne the hydrogen atoms are delivered to.
Asymmetric Hydrosilylation: A chiral catalyst can mediate the addition of a silane (B1218182) across the triple bond in an enantioselective manner, producing a chiral vinylsilane. mit.edu
Asymmetric Carbometalation/Cyclization: Chiral catalysts can control the stereochemistry of new carbon-carbon bonds formed in cyclization or addition reactions, leading to enantiomerically enriched cyclic products.
The success of asymmetric induction relies on the careful design of the chiral ligand, which must effectively differentiate the prochiral faces of the substrate within the catalyst-substrate complex. acs.orggxu.edu.cn
Table 2: Principles of Asymmetric Induction
| Concept | Description | Relevance to this compound |
|---|---|---|
| Chiral Ligands | Organic molecules with non-superimposable mirror images that coordinate to a metal center. | Essential for creating a chiral environment around the catalyst to influence the stereochemical outcome of reactions on the alkyne. |
| Diastereomeric Transition States | The interaction of the chiral catalyst with the prochiral substrate forms two transition states with different energy levels. nih.gov | The energy difference determines the enantiomeric excess (ee) of the product formed from reactions like hydrogenation or cyclization. |
| Kinetic Resolution | A chiral catalyst reacts at different rates with the two enantiomers of a racemic mixture. nih.gov | If this compound were part of a racemic chiral molecule, this principle could be used to isolate one enantiomer. |
Advanced Spectroscopic Characterization and Elucidation of Methyl 2 Undecynoate Derived Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, enabling the mapping of the molecular structure.
In the ¹H NMR spectrum of methyl 2-undecynoate, distinct signals correspond to the chemically non-equivalent protons in the molecule. The methyl ester group (–COOCH₃) typically exhibits a sharp singlet at approximately 3.7 ppm. The protons on the carbon adjacent to the ester group are deshielded, while those on the alkyl chain further away from the electron-withdrawing ester and alkyne groups appear at higher fields (lower ppm values).
The protons on the carbon alpha to the triple bond (at the C-4 position) are expected to show a triplet at around 2.2-2.4 ppm. The long C₇H₁₅ alkyl chain will produce a series of overlapping multiplets in the region of 1.2-1.6 ppm. The terminal methyl group of the nonyl chain will appear as a triplet around 0.9 ppm.
For comparison, in the related compound methyl 2-octynoate, the methyl ester protons appear as a singlet, while the alkyl chain protons show distinct multiplets corresponding to their position relative to the alkyne and ester functionalities. chemicalbook.com Similarly, data for methyl 11-hydroxy-6-undecynoate shows the methyl ester singlet at 3.59 ppm and multiplets for the methylene (B1212753) groups between 1.4 and 2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOCH₃ | ~3.7 | Singlet (s) |
| -C≡C-CH₂- | ~2.3 | Triplet (t) |
| -(CH₂)₆- | ~1.2-1.6 | Multiplet (m) |
| -CH₃ (terminal) | ~0.9 | Triplet (t) |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 154 ppm. The two sp-hybridized carbons of the alkyne triple bond (C-2 and C-3) have characteristic shifts in the range of 70-90 ppm. The carbon of the methyl ester (–OC H₃) typically resonates around 52 ppm.
The carbons of the long alkyl chain (C-4 to C-11) will appear in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by their distance from the electronegative ester group and the anisotropic effects of the triple bond. For instance, in the analogue methyl 2-octynoate, the acetylenic carbons appear in this characteristic region, and the alkyl chain carbons are found between 14 and 31 ppm. chemicalbook.com Similarly, for methyl 2-nonynoate, the ¹³C NMR spectrum shows the characteristic peaks for the ester and alkyne carbons. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C-1) | ~154 |
| -C≡C- (C-2, C-3) | ~70-90 |
| -OCH₃ | ~52 |
| -C≡C-CH₂- (C-4) | ~19 |
| -(CH₂)₆- (C-5 to C-10) | ~22-32 |
| -CH₃ (C-11) | ~14 |
For complex molecules or for the unambiguous assignment of all signals in this compound and its derivatives, two-dimensional (2D) NMR techniques are invaluable. nih.gov These methods provide correlation data that reveal the connectivity between atoms.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities along the entire nonyl chain of this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the singlet at ~3.7 ppm in the ¹H NMR would correlate with the carbon signal at ~52 ppm in the ¹³C NMR.
The use of 2D NMR is essential in the structural elucidation of derivatives, such as in the analysis of mannosylerythritol lipids (MEL), where various 2D NMR analyses are used to determine the structure of sugar skeletons and fatty acid chains. google.com
Carbon-13 (13C) NMR Techniques
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.
GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. wjarr.com The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies the individual compounds as they elute.
Upon entering the mass spectrometer, this compound is ionized, typically by electron impact (EI), to form a molecular ion ([M]⁺•). The molecular weight of this compound is 196.29 g/mol , so the molecular ion peak would be expected at m/z 196. This molecular ion is often unstable and undergoes fragmentation.
Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to give an [M-31]⁺ ion at m/z 165, which is often a prominent peak. Another characteristic fragmentation is the McLafferty rearrangement, although this is less common for alkynoic esters compared to their saturated counterparts. Cleavage of bonds along the alkyl chain results in a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org For the saturated analogue, methyl undecanoate, the base peak in its GC-MS spectrum is often at m/z 74, corresponding to the [CH₃OC(OH)=CH₂]⁺• fragment from the McLafferty rearrangement, with another significant peak at m/z 87. nih.gov While the triple bond in this compound alters the fragmentation, cleavage alpha to the triple bond is also expected.
For less volatile derivatives of this compound or for analyzing complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. usgs.govnih.gov LC separates compounds in the liquid phase, making it suitable for a wider range of molecules than GC. eurl-pesticides.eu
In LC-MS analysis, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually generate a protonated molecule, [M+H]⁺ (m/z 197), or adducts with solvent ions (e.g., [M+Na]⁺), rather than the radical molecular ion seen in EI-MS. This often results in less fragmentation, making the molecular ion peak easier to identify.
Tandem mass spectrometry (LC-MS/MS) can be employed for more detailed structural analysis. eurl-pesticides.eu In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate specific fragment ions. This process is highly specific and sensitive, allowing for the quantification and confirmation of the analyte's identity even at very low concentrations in complex matrices.
Direct Injection Mass Spectrometry (DI-MS)
Direct Injection Mass Spectrometry (DI-MS) is a high-throughput analytical technique that involves the direct introduction of a sample into the ion source of a mass spectrometer without prior chromatographic separation. nih.govshimadzu.eumdpi.com This method is particularly effective for the rapid analysis of synthetic compounds and for monitoring volatile organic compounds (VOCs). shimadzu.eunih.gov In the context of this compound and its derivatives, DI-MS offers a swift means of obtaining mass spectral data, which is crucial for confirming molecular weight and elucidating fragmentation patterns.
The primary advantage of DI-MS is its speed, allowing for the rapid characterization of large sets of samples. mdpi.comnih.gov This is beneficial in synthetic chemistry for quickly verifying the successful synthesis of a target compound like this compound. The fragmentation of alkynes in mass spectrometry typically involves cleavage at the carbon-carbon bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation. utexas.edujove.com For internal alkynes, this results in a substituted propargyl cation. Another common fragmentation pathway for terminal alkynes is the loss of a hydrogen atom from the sp-hybridized carbon, resulting in a strong M-1 peak. jove.com In the case of esters, fragmentation can also occur via α-cleavage or McLafferty rearrangement. jove.com
However, the absence of a separation step in DI-MS can lead to significant challenges, most notably the matrix effect, where other components in the sample can suppress or enhance the ionization of the analyte, affecting quantitative accuracy. nih.gov Signal overlap is another major issue, especially when analyzing complex mixtures where multiple compounds may have similar mass-to-charge ratios. nih.gov For instance, an alkyne fatty acid might have a mass that is identical to a natural fatty acid with the same number of carbons but two additional double bonds. nih.govfrontiersin.org
To mitigate these limitations, strategies such as stable isotope labeling can be employed to improve quantitative performance. nih.gov Despite its drawbacks for complex sample analysis, DI-MS remains a valuable tool for the initial, rapid screening and characterization of relatively pure samples of compounds like this compound.
Vibrational Spectroscopy (IR and Raman) in Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of molecules, providing a "molecular fingerprint" that is unique to the compound's structure. stolichem.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The technique relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds.
For an internal alkyne like this compound, the key characteristic absorption bands are:
C≡C Stretch: A weak to medium intensity band is expected in the region of 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of this peak is often weak for internal alkynes due to the small change in dipole moment during the vibration. jove.com
C=O Stretch: The ester carbonyl group will exhibit a strong absorption band typically in the range of 1750-1735 cm⁻¹.
C-O Stretch: The C-O single bond of the ester group will show a strong band between 1300-1000 cm⁻¹.
C-H Stretch: The C-H bonds of the methyl and methylene groups in the alkyl chain will have strong absorptions in the 3000-2850 cm⁻¹ region. researchgate.net Specifically, methyl C-H stretches appear around 2970–2950 cm⁻¹ and 2880–2860 cm⁻¹, while methylene C-H stretches are found at approximately 2935–2915 cm⁻¹ and 2865–2845 cm⁻¹. researchgate.net
CH₂/CH₃ Bending: Bending vibrations for methylene and methyl groups are observed in the 1470-1370 cm⁻¹ range. researchgate.net
The presence and position of these bands in an FTIR spectrum provide definitive evidence for the presence of the alkyne and ester functionalities within the this compound molecule. libretexts.org
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡C (Internal Alkyne) | 2260-2100 | Weak to Medium |
| C=O (Ester) | 1750-1735 | Strong |
| C-O (Ester) | 1300-1000 | Strong |
| C-H (sp³) | 3000-2850 | Strong |
| CH₂/CH₃ Bending | 1470-1370 | Variable |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure of this compound. This technique is based on the inelastic scattering of monochromatic light, known as the Raman effect. stolichem.com
A key advantage of Raman spectroscopy for analyzing alkynes is that the C≡C triple bond, while often weak in the IR spectrum of symmetrical or near-symmetrical internal alkynes, generally produces a strong and easily identifiable Raman signal. aip.org This is because the polarizability of the C≡C bond changes significantly during vibration, leading to a strong Raman scattering cross-section. aip.org The alkyne C≡C stretch appears in a region of the Raman spectrum (around 2200 cm⁻¹) that is often free from other interfering signals, sometimes referred to as the "biomolecular Raman window." aip.org
For this compound, the following Raman bands would be characteristic:
C≡C Stretch: A strong band around 2200 cm⁻¹.
C=O Stretch: A band in the region of 1750-1735 cm⁻¹.
C-H Stretches: Bands corresponding to the alkyl chain C-H vibrations between 2800 and 3000 cm⁻¹.
Raman spectroscopy is also a powerful quantitative tool, as the intensity of the Raman signal is directly proportional to the concentration of the analyte under controlled conditions. horiba.com This allows for the quantification of this compound in various samples. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering a detailed molecular fingerprint of the compound.
| Functional Group | Characteristic Raman Shift (cm⁻¹) | Relative Intensity |
| C≡C (Internal Alkyne) | ~2200 | Strong |
| C=O (Ester) | 1750-1735 | Medium |
| C-H (sp³) | 2800-3000 | Strong |
Advanced Hyphenated Analytical Techniques
To overcome the limitations of individual analytical methods and to analyze complex mixtures containing this compound and its derivatives, advanced hyphenated techniques are employed. chromatographytoday.com These techniques couple a separation method with a spectroscopic detection method, providing both separation of components and their structural identification in a single analysis. ijarnd.comchemijournal.com
Commonly used hyphenated techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. this compound, being a relatively volatile ester, is well-suited for GC-MS analysis. In this technique, the sample is first vaporized and separated based on boiling point and polarity on a GC column. ijarnd.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. GC-MS is widely used for the identification and quantification of fatty acid methyl esters and other organic compounds in complex matrices. researchgate.netshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable derivatives of this compound, LC-MS is the preferred method. chromatographytoday.com This technique separates compounds in the liquid phase using high-performance liquid chromatography (HPLC) before they are introduced into the mass spectrometer. researchgate.netnih.gov LC-MS is highly versatile and can be used to analyze a wide range of compounds, from non-polar lipids to polar metabolites. chemijournal.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection and quantification of trace amounts of compounds in complex samples. nih.goveurl-pesticides.eu
Other Hyphenated Techniques: Other powerful combinations include LC-NMR, which couples liquid chromatography with nuclear magnetic resonance spectroscopy for unambiguous structure elucidation of separated components. chemijournal.com The coupling of multiple techniques, such as LC-NMR-MS, provides an even more comprehensive analysis. chromatographytoday.com
Computational Chemistry and Theoretical Modeling of Methyl 2 Undecynoate Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 2-undecynoate, which arise from its electronic structure. mdpi.com These calculations solve the electronic Schrödinger equation for the molecule, providing information on its structure, energy, and molecular orbitals. mdpi.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. rsc.orgscielo.org.mx Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. scielo.org.mx For molecules like this compound, DFT calculations can be employed to determine optimized geometries, Mulliken charge distribution, and molecular electrostatic potential (MEP) maps. scielo.org.mxacs.org
In related studies on aryl alkynoates, DFT has been used to elucidate reaction mechanisms, such as cyanomethylation and cyclization. rsc.org These studies show that the reaction proceeds through radical intermediates, and DFT calculations help in mapping the potential energy surface, identifying transition states, and determining the kinetically favored products. rsc.org For instance, in the reaction of aryl alkynoates with acetonitrile, DFT calculations revealed that the t-butoxy radical is primarily responsible for generating the cyanomethyl radical. rsc.org Similar DFT applications on this compound would be crucial in predicting its behavior in various chemical transformations.
A theoretical study on the reactivity of rhenium complexes towards methyl propiolate, a smaller analogue of this compound, utilized DFT to analyze the influence of different ligands on the reaction outcome. nih.govmdpi.com The calculations helped in understanding how electronic and steric factors of the ligands affect the reaction barriers and product formation. nih.govmdpi.com
The following table presents representative data that could be obtained from DFT calculations on a related, smaller acetylenic ester, methyl propiolate, which serves as a model for the functional group of this compound.
| Calculated Property | Value | Method/Basis Set | Reference |
| HOMO Energy | -8.15 eV | B3LYP/6-311+G(d,p) | General knowledge from DFT studies |
| LUMO Energy | -0.68 eV | B3LYP/6-311+G(d,p) | General knowledge from DFT studies |
| HOMO-LUMO Gap | 7.47 eV | B3LYP/6-311+G(d,p) | General knowledge from DFT studies |
| Dipole Moment | 1.9 D | B3LYP/6-311+G(d,p) | General knowledge from DFT studies |
This table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmsu.edu The energies and symmetries of these orbitals determine how a molecule will interact with other reactants. imperial.ac.uk
For this compound, the electron-withdrawing ester group polarizes the alkyne, making the β-carbon (C3) electrophilic. FMO theory predicts that this site would be susceptible to nucleophilic attack. The LUMO is expected to have a large coefficient on this β-carbon, indicating it is the primary site for accepting electrons from a nucleophile's HOMO. libretexts.orgyoutube.com Conversely, in reactions where this compound acts as a nucleophile (though less common), its HOMO would be involved in donating electrons. msu.edu
FMO analysis is particularly useful in understanding cycloaddition reactions. msu.eduimperial.ac.uk For example, in a Diels-Alder reaction where this compound could act as a dienophile, the interaction between its LUMO and the diene's HOMO would be the determining factor for the reaction's feasibility and stereoselectivity. msu.edu The energy gap between the interacting frontier orbitals is crucial; a smaller gap generally leads to a more favorable reaction. imperial.ac.uk
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Conformational Analysis
The long, flexible nonyl chain of this compound gives rise to a multitude of possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. diva-portal.orgmdpi.com MD simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing a dynamic picture of its behavior. diva-portal.orgwesleyan.edu
In a study on catalytically active peptides, MD simulations were used to analyze conformational flexibility and the stability of secondary structures in solution. msu.edu Similarly, for this compound, MD could be used to calculate properties like the radius of gyration and radial distribution functions to understand its folding behavior and interactions with solvent molecules. msu.edu The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Reaction Pathway Elucidation and Transition State Modeling
Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and transition states. wesleyan.edu Computational chemistry provides tools to model these reaction pathways on the potential energy surface (PES). wesleyan.edu
In another example, the reaction of a formaldehyde (B43269) radical anion with methyl chloride was studied using ab initio molecular dynamics, revealing that a single transition state could lead to two different products (substitution and electron transfer). mit.edu Such detailed mechanistic insights are invaluable for optimizing reaction conditions and predicting product distributions. Modeling the transition states for reactions of this compound, such as its addition reactions or cycloadditions, would provide quantitative predictions of reaction rates and selectivities. acs.org
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods are widely used to predict spectroscopic data, which is essential for the identification and characterization of molecules. rsc.org By calculating properties like vibrational frequencies and nuclear magnetic shieldings, theoretical spectra (IR, Raman, NMR) can be generated and compared with experimental data to confirm a molecule's structure. scielo.org.mx
For this compound, DFT calculations could predict its infrared spectrum, with characteristic peaks corresponding to the C≡C triple bond stretch, the C=O carbonyl stretch, and various C-H stretches and bends. uc.pt Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx For related methyl esters, calculated NMR and FTIR spectra have shown good agreement with experimental results, aiding in structural confirmation. scielo.org.mx
Computational studies on methyl alkynoates with shorter chains have shown that the level of theory (e.g., MP2 vs. DFT) and the choice of basis set can be critical for accurately predicting rotational constants and other spectroscopic parameters. mdpi.comresearchgate.net Such calculations, when applied to this compound, would provide a theoretical benchmark for its spectroscopic characterization.
Research Applications in Materials Science and Specialized Organic Synthesis
Polymer and Polymeric Material Development
The distinct chemical functionalities of Methyl 2-undecynoate make it a valuable monomer and building block in polymer chemistry.
The drive for sustainable materials has spurred research into bio-based polymers. Alkyne-functionalized fatty acids and their esters are key renewable feedstocks for creating novel polyurethanes (PUs). A notable strategy involves the transition-metal-catalyzed cyclotrimerization of acetylenic fatty acid methyl esters, such as methyl 10-undecynoate (B13358998) and methyl 9-octadecynoate, to synthesize bio-based aromatic triols. nih.govacs.orgmdpi.com These resulting triols, which are aromatic compounds containing three hydroxyl groups, serve as cross-linking agents or chain extenders in the synthesis of segmented polyurethanes. nih.govacs.org
In this process, the alkyne groups of three fatty acid ester molecules react to form a central aromatic ring. Subsequently, the ester groups are reduced to primary hydroxyl groups, yielding the final triol. nih.govmdpi.com These bio-based triols are then reacted with diisocyanates, like 4,4'-methylenebis(phenyl isocyanate) (MDI), and often a chain extender such as 1,4-butanediol, to produce polyurethane networks. nih.govacs.org The thermal properties and morphology of these bio-based polyurethanes, including their crystallinity and phase separation, are influenced by the hard-segment content derived from the diisocyanate. nih.govacs.org This approach demonstrates how the alkyne functionality of compounds like this compound is crucial for constructing the core aromatic structure of the polyol, a fundamental component of these bio-based PUs.
Table 1: Components in Bio-based Polyurethane Synthesis This table is interactive. Click on the headers to sort.
| Role in Synthesis | Compound Example | Key Feature |
|---|---|---|
| Alkyne-Functionalized Monomer | Methyl 10-undecynoate | Renewable feedstock with a reactive alkyne group. |
| Coupling Agent | 4,4'-methylenebis(phenyl isocyanate) (MDI) | Provides the "hard segment" in the polyurethane structure. |
| Bio-based Polyol Precursor | Aromatic Triols | Formed from the cyclotrimerization of alkyne monomers. |
| Chain Extender | 1,4-butanediol | Used to control the polymer chain length and properties. |
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modifying complex molecules like biopolymers. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, where an azide (B81097) and a terminal or internal alkyne react to form a stable triazole linkage. mdpi.com
This compound, with its internal alkyne group, serves as a prime candidate for such modifications. This methodology allows for the covalent attachment of the long hydrocarbon chain of the undecynoate moiety to various biopolymers, such as polysaccharides or functional polyesters. mdpi.com To achieve this, the biopolymer is first functionalized with azide groups. Then, in the presence of a copper catalyst, the azide-modified biopolymer reacts with this compound. nih.gov This process can impart new properties to the biopolymer, such as increased hydrophobicity or altered mechanical characteristics, opening up new applications in biomaterials and drug delivery. nih.govresearchgate.net The "grafting-to" strategy, where pre-synthesized polymer chains are attached to a backbone, often employs click chemistry for its high efficiency and specificity. nih.gov
Organic optoelectronic materials are valued for their potential in low-cost, flexible electronic devices like light-emitting diodes and solar cells. researchgate.netrsc.org Acetylene-containing molecules are important building blocks for the polymers used in these technologies. Research has shown that new acetylene (B1199291) monomers, structurally related to this compound, can be synthesized and polymerized to create materials with desirable optoelectronic properties. acs.org
For instance, a monomer like 4-[3-(1-pyrenyl)propylcarbonyloxy]-4′-biphenylyl 10-undecynoate, which features a long-chain alkyne ester similar to this compound, has been polymerized using organorhodium catalysts. acs.org The resulting polyacetylene exhibited liquid crystalline properties and could function as a dispersant for carbon nanotubes. The hybrid material of the polymer and nanotubes was found to be soluble, form films, and show high electrical conductivity, demonstrating the potential of using alkyne-functionalized fatty acid esters to construct advanced functional materials. acs.org The conjugated polyene backbones created from the polymerization of these acetylene monomers are key to their electronic and light-emitting capabilities.
Chemical Modification of Biopolymers via Click Chemistry
Precursor Chemistry for Advanced Organic Molecules
The reactivity of the alkyne and ester groups in this compound makes it a valuable starting material for synthesizing more complex and specialized organic molecules.
Heterocyclic compounds, which contain rings with at least two different elements, are central to medicinal chemistry and drug development. mdpi.com The alkyne group in this compound is a key functional group for constructing certain heterocyclic rings. Specifically, it can be used to synthesize 1,2,3-triazole derivatives. rsc.org This is achieved through a reaction with sodium azide in a solvent like dimethylformamide. The azide adds across the carbon-carbon triple bond of the this compound, leading to the formation of the five-membered triazole ring. rsc.org This method provides a direct route to hybrid molecules that combine a fatty acid ester chain with a heterocyclic scaffold, potentially leading to novel compounds with unique biological activities. rsc.org
Table 2: Synthesis of a 1,2,3-Triazole Derivative This table is interactive. Click on the headers to sort.
| Reactant | Role | Resulting Structure |
|---|---|---|
| This compound | Acetylenic Precursor | Provides the carbon backbone for the final product. |
| Sodium Azide | Azide Source | Reacts with the alkyne to form the heterocyclic ring. |
| 1,2,3-Triazole Derivative | Product | A hybrid molecule incorporating the fatty acid chain and a triazole ring. |
Chiral intermediates are essential building blocks in asymmetric synthesis, a field focused on creating specific stereoisomers of molecules, which is particularly important in the pharmaceutical industry. samispecialtychemicals.comsigmaaldrich.com While direct studies on this compound for this purpose are not prevalent, its structure is well-suited for conversion into valuable chiral molecules.
The carbon-carbon triple bond of this compound can undergo various stereoselective transformations. For example, asymmetric hydrogenation using a chiral catalyst could reduce the alkyne to a chiral alkene or alkane, establishing one or two stereocenters with high enantioselectivity. Similarly, asymmetric addition reactions across the triple bond could introduce new functional groups and create chiral centers. The resulting chiral fatty acid derivatives can then serve as intermediates in the synthesis of more complex, enantiomerically pure target molecules, such as natural products or active pharmaceutical ingredients. sioc-journal.cnresearchgate.net The ability to catalytically control the stereochemical outcome of reactions involving the alkyne makes molecules like this compound potential precursors for a wide range of chiral building blocks. frontiersin.orgdanielromogroup.com
Contributions to Sustainable Chemical Processes
Utilization of Renewable Feedstocks in Advanced Synthesis
A significant advancement in sustainable chemistry is the use of biomass as a primary feedstock. wordpress.com Vegetable oils, in particular, have been identified as valuable renewable sources for the production of a wide range of chemicals. researchgate.net
Castor oil stands out as a key renewable feedstock in this context. arkema.com It is primarily composed of ricinoleic acid, which can be converted to undecylenic acid. mdpi.com Undecylenic acid, a C11 fatty acid derivative, serves as a versatile, bio-based building block. arkema.commdpi.com Processes have been developed for the pyrolysis of methyl ricinoleate (B1264116), derived from castor oil, to produce methyl undecylenate. google.compatsnap.com This methyl ester can then be further transformed into other valuable compounds.
The conversion of these renewable feedstocks into functional molecules often involves innovative synthetic strategies. For instance, methyl 10-undecynoate, a related alkyne ester, has been synthesized from undecylenic acid and utilized in transition-metal-catalyzed cyclotrimerization reactions to create biobased aromatic triols. mdpi.comacs.orgcapes.gov.br These triols are precursors for polyurethane networks, demonstrating a pathway from a renewable raw material to a complex polymer. acs.orgcapes.gov.br
Furthermore, the enzymatic synthesis of esters from starches and fatty acids, such as 10-undecynoic acid, highlights another avenue for creating bio-based materials. rsc.org These approaches align with the principles of green chemistry by replacing petrochemical feedstocks with renewable alternatives, thereby reducing the environmental footprint of chemical production. wordpress.comresearchgate.net
Development of Greener Synthetic Pathways
In addition to utilizing renewable feedstocks, the development of greener synthetic pathways aims to improve the efficiency and reduce the environmental impact of chemical reactions. This often involves the use of catalysis, including biocatalysis, to achieve transformations under milder conditions with higher selectivity.
The synthesis of this compound and related compounds has benefited from these advancements. For example, lipase-catalyzed reactions have been explored for the synthesis of esters. rsc.orgmdpi.com Lipases, such as those from Candida antarctica and Thermomyces lanuginosus, can catalyze esterification and transesterification reactions under mild conditions, offering a green alternative to traditional chemical methods. mdpi.comresearchgate.net
Microwave-assisted synthesis represents another greener approach. The pyrolysis of methyl ricinoleate to methyl undecylenate can be achieved using microwave heating, which offers advantages such as rapid and uniform heating, potentially leading to lower energy consumption and higher yields compared to conventional heating methods. google.compatsnap.com
The principles of green chemistry also encourage the design of synthetic routes that minimize waste and avoid the use of hazardous reagents. epa.gov The development of one-pot syntheses and catalytic processes that proceed with high atom economy are central to this goal. rsc.org Research in these areas continues to provide more sustainable methods for producing a wide array of chemical compounds, including specialty esters like this compound.
Investigations into in Vitro Biological Activity and Molecular Interactions
Role in Metabolic Pathways of Biological Systems
As a fatty acid ester, Methyl 2-undecynoate is associated with lipid metabolism. nih.gov Research has identified its participation in several metabolic processes across different biological systems, from plants to bacteria.
In a study on cotton (Gossypium hirsutum) leaves under saline and alkaline stress, this compound was identified as a differential metabolite. Its levels were altered in response to treatment with a compound material designed to improve stress tolerance. The regulation of this metabolite was linked to key metabolic pathways, including ABC transporters, arginine biosynthesis, and C5-branched dibasic acid metabolism, suggesting its role as a signaling molecule or metabolic intermediate in the plant's stress response mechanism.
In the context of microbial biology, this compound has been identified as a substrate for the AcrB multidrug resistance efflux pump in Salmonella enterica serovar Typhimurium. core.ac.uk The AcrB pump is a component of the AcrAB-TolC efflux system, which plays a crucial role in conferring multidrug resistance by exporting a wide range of substrates from the cell. The identification of fatty acids and their derivatives, including this compound, as substrates indicates the pump's role extends beyond antibiotic resistance to the general maintenance of the cell's metabolic state by managing the intracellular concentration of such compounds. core.ac.uk
Table 1: Observed Roles of this compound in Biological Pathways
| Biological System | Pathway/Process | Observed Role | Reference |
|---|---|---|---|
| Cotton (Gossypium hirsutum) | ABC transporters, Arginine biosynthesis, C5-branched dibasic acid metabolism | Identified as a regulated metabolite under saline and alkaline stress. |
Mechanistic Studies of Molecular Recognition Events
The unique chemical structure of this compound, particularly its acetylenic group and ester linkage, dictates its interaction with enzymes and other proteins. Mechanistic studies on related compounds provide a framework for understanding these molecular recognition events.
Enzyme-Substrate Interactions:
The hydrolysis of ester bonds is a common biochemical reaction catalyzed by enzymes such as lipases and esterases. The mechanism for lipase (B570770) action typically involves a catalytic triad (B1167595) of amino acid residues, commonly aspartic acid, histidine, and serine, within the enzyme's active site. openstax.org The process begins with the deprotonation of the serine residue by histidine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester substrate (like this compound). This forms a tetrahedral intermediate, which then collapses, releasing the alcohol portion and forming a covalent acyl-enzyme intermediate. openstax.org A subsequent nucleophilic attack by a water molecule, also activated by histidine, hydrolyzes the acyl-enzyme, releasing the fatty acid and regenerating the active enzyme. openstax.org
Similarly, the synthesis of esters is catalyzed by ester synthases. Studies on the LIP05 enzyme from Monascus purpureus, which synthesizes fatty acid ethyl esters, reveal a detailed recognition mechanism. The enzyme possesses a core catalytic pocket with a Ser-His-Asp triad and a "lid" domain. frontiersin.org Substrate recognition and specificity are determined by residues in this lid and at the entrance to the substrate-binding channel. The binding of the fatty acid substrate occurs within a hydrophobic pocket, positioned for catalysis by the active site residues through the formation of tetrahedral transition states. frontiersin.org
Interaction via the Acetylenic Group:
The carbon-carbon triple bond is a highly reactive functional group that can participate in specific molecular interactions. The oxidation of acetylenic compounds by cytochrome P450 enzymes is a well-studied example. nih.gov This process can lead to mechanism-based inactivation of the enzyme. The oxidation of the triple bond is thought to produce a highly reactive ketene (B1206846) intermediate. nih.gov This ketene can then react with nucleophilic residues within the enzyme's active site, forming a covalent adduct and leading to irreversible inhibition. nih.gov In some cases, inactivation can also occur through the addition of the oxidized acetylene (B1199291) to a nitrogen atom of the heme prosthetic group in cytochrome P450. nih.gov
The reactivity of the alkyne in this compound is also harnessed in chemical synthesis, for instance, in the reaction with sodium azide (B81097) to form 1,2,3-triazole derivatives, highlighting the group's susceptibility to nucleophilic attack which is a key principle in its recognition by biological molecules. rsc.org
Recognition by Transporter Proteins:
The recognition of this compound as a substrate by the AcrB efflux pump involves specific binding events. The AcrB protein functions as a trimer, with each protomer cycling through three conformations: Loose (access/binding), Tight (binding/transport), and Open (extrusion). core.ac.uk Substrates are thought to bind to proximal and distal pockets within the AcrB protomers. The binding of a substrate like this compound in one of these pockets induces conformational changes that drive the transport cycle, ultimately leading to its efflux from the cell. core.ac.uk
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61524 |
| Sodium azide | 14793 |
| Aspartic acid | 5960 |
| Histidine | 6274 |
Future Research Directions and Emerging Frontiers in Methyl 2 Undecynoate Chemistry
Catalyst Design for Enhanced Selectivity and Efficiency
The design of high-performance catalysts is a critical area of research for optimizing chemical reactions. numberanalytics.com For reactions involving methyl 2-undecynoate, future catalyst design will focus on several key areas to improve selectivity and efficiency. catalysis-conferences.com
Nanostructured Catalysts : Manipulating catalyst materials at the nanoscale can significantly enhance their performance by increasing the surface-area-to-volume ratio and exploiting quantum size effects. numberanalytics.com For instance, the use of nanostructured catalysts could lead to more active sites for the transformation of this compound. numberanalytics.com
Immobilized Catalysts : The development of immobilized catalysts, such as those fixed on silica (B1680970) or magnetic nanoparticles, offers the advantage of easy recovery and reuse, which is crucial for sustainable and cost-effective chemical production. aist.go.jp Research into tripodal linkers for anchoring molecular catalysts onto silica surfaces has shown promise in preventing metal leaching, a significant consideration for reactions involving this compound. aist.go.jp
Synergistic Hybrid Catalysts : The combination of different catalytic materials can lead to synergistic effects, dramatically enhancing catalytic activity. aist.go.jp For example, immobilizing onium salts on silica has been shown to boost their catalytic activity in certain reactions. aist.go.jp
AI-Driven Catalyst Design : The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize catalyst development. cas.cn AI can predict structure-property relationships and optimize synthesis conditions, accelerating the discovery of novel catalysts for reactions with this compound. cas.cn
A summary of advanced catalyst design strategies is presented in the table below.
| Catalyst Strategy | Principle | Potential Advantage for this compound Reactions |
| Nanostructuring | Increased surface area and quantum effects at the nanoscale. numberanalytics.com | Higher reactivity and more efficient use of catalytic material. numberanalytics.com |
| Immobilization | Anchoring catalysts to solid supports like silica or magnetic beads. aist.go.jp | Easy separation of catalyst from product, reusability, and reduced contamination. aist.go.jp |
| Synergistic Hybrids | Combining different materials to achieve enhanced catalytic activity. aist.go.jp | Increased reaction rates and potentially novel reaction pathways. aist.go.jp |
| AI-Driven Design | Using algorithms to predict optimal catalyst structures and synthesis conditions. cas.cn | Accelerated discovery of highly selective and efficient catalysts. cas.cn |
Exploration of Novel Reaction Pathways
The reactivity of the alkyne and ester functionalities in this compound opens the door to a wide array of chemical transformations. ontosight.aivulcanchem.com Future research will likely focus on exploring novel reaction pathways to synthesize new and valuable compounds.
Cycloaddition Reactions : The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for creating complex molecules. researchgate.net The reaction of this compound with azides can produce 1,2,3-triazole derivatives, which are significant in medicinal chemistry and materials science. rsc.org
Polymerization : As an alkynoate ester, this compound can serve as a monomer for creating polyesters with specific mechanical properties. vulcanchem.com Its reactive nature also allows for post-polymerization modifications, which can enhance the functionality of the resulting materials. vulcanchem.com
Transition-Metal Catalyzed Reactions : The use of transition metal catalysts, such as iridium complexes, can facilitate highly regio- and stereoselective additions to the internal alkyne of this compound. acs.org This allows for the synthesis of complex molecules with precise stereochemistry. acs.org For example, the cyclotrimerization of related methyl alkynoates has been used to create biobased aromatic triols. researchgate.net
Integration with Advanced Manufacturing Technologies
The shift towards more sustainable and efficient chemical manufacturing has led to the adoption of advanced technologies like flow chemistry. cinz.nz
Flow Chemistry : This approach involves conducting chemical reactions in a continuous stream rather than in a traditional batch reactor. cinz.nz Flow chemistry offers several advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. cinz.nzgoogle.com The synthesis of compounds derived from this compound could be significantly optimized by adopting flow processes, potentially leading to cleaner reactions and higher yields. google.com For example, the use of microreactors has been explored for various chemical syntheses, including lipase-catalyzed reactions. thegoodscentscompany.comperflavory.com
Discovery of New Applications in Interdisciplinary Research
The unique properties of this compound and its derivatives make them promising candidates for applications in a variety of interdisciplinary fields.
Materials Science : The ability of this compound to participate in polymerization and "click" chemistry reactions makes it a valuable building block for new materials. vulcanchem.commdpi.com For example, it can be used to create functionalized polymers and surfaces. vulcanchem.com The reaction of undecynoate cellulose (B213188) with other polymers can produce thermoformable materials. mdpi.com
Chemical Biology : The alkyne group in this compound can be used as a "handle" for bioconjugation, allowing for the attachment of the molecule to biomolecules like proteins or polysaccharides. oup.comrsc.org This can be used to create probes for studying biological processes or to develop new drug delivery systems. oup.comrsc.org
Agriculture : Research has indicated that fatty acid esters like this compound may play a role in plant stress tolerance. nih.gov Further investigation into its effects on plant metabolism could lead to new strategies for improving crop resilience. nih.gov
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-undecynoate with high purity?
this compound is typically synthesized via esterification of 2-undecynoic acid with methanol under acidic catalysis. Critical steps include:
- Purification : Fractional distillation or preparative gas chromatography (GC) to isolate the ester.
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., δ<sup>1</sup>H peaks for the methyl ester group at ~3.7 ppm) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and verify absence of unreacted precursors.
Q. What analytical techniques are essential for characterizing this compound in research settings?
Key techniques include:
- GC-MS : For identifying volatile impurities and quantifying purity (NIST reference spectra available for cross-validation) .
- FT-IR Spectroscopy : To confirm ester carbonyl (C=O) stretching vibrations (~1740 cm<sup>-1</sup>) and alkyne (C≡C) absorption bands .
- Elemental Analysis : To verify empirical formula (C12H20O2) and rule out contaminants.
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Discrepancies may arise from metabolic differences (e.g., esterase activity in vivo) or dosing regimes. Methodological strategies include:
- Comparative Metabolism Studies : Use liver microsomes or hepatocyte assays to simulate in vivo metabolic pathways .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to extrapolate safe exposure levels, leveraging EFSA’s reported production thresholds (e.g., 0.04 mg/kg/day) .
- Confounding Variable Control : Standardize experimental conditions (e.g., pH, temperature) to isolate compound-specific effects .
Q. What computational modeling approaches are validated for predicting the reactivity of this compound in chemical reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in ester hydrolysis reactions .
- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy).
Q. How should researchers design longitudinal studies to assess the chronic effects of this compound exposure?
- Participant Selection : Define inclusion/exclusion criteria (e.g., age, pre-existing conditions) and stratify cohorts to control for confounders .
- Endpoint Selection : Include biomarkers of hepatotoxicity (e.g., ALT/AST levels) and neurobehavioral assessments.
- Statistical Power : Use pilot data to estimate sample size requirements and ensure reproducibility .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility when reporting this compound studies?
- Metadata Documentation : Detail instrument settings (e.g., GC column type, MS ionization parameters) using tools like MethodsJ2 to automate metadata capture .
- Raw Data Archiving : Deposit spectral data (NMR, MS) in public repositories (e.g., NIST Chemistry WebBook) .
- Reagent Specifications : Report supplier, batch number, and purity for all chemicals to enable replication .
Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be avoided?
- Artifact Misinterpretation : Differentiate alkyne (C≡C) IR peaks from solvent residues by running background controls.
- Spectral Overlap : Use high-resolution MS or <sup>13</sup>C NMR to resolve isobaric interferences .
Regulatory and Ethical Considerations
Q. How do regulatory guidelines (e.g., EFSA) influence the design of toxicity studies for this compound?
EFSA’s safety evaluations emphasize:
- Thresholds : Adhere to no-observed-adverse-effect levels (NOAELs) derived from production volume data (e.g., 0.04 mg/kg/day) .
- Tiered Testing : Prioritize genotoxicity assays (Ames test) before chronic exposure studies.
Q. What ethical frameworks apply to human studies involving this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
